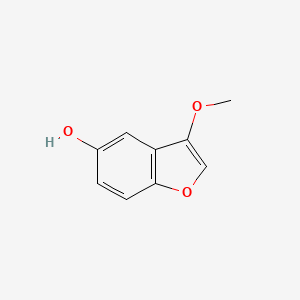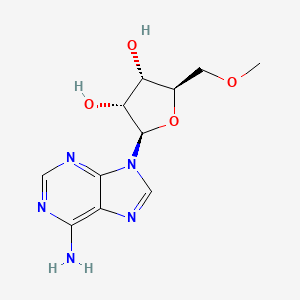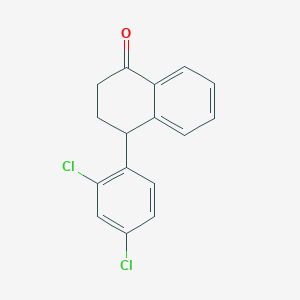![molecular formula C6H11NO B8761656 2-[(But-3-yn-1-yl)amino]ethan-1-ol](/img/structure/B8761656.png)
2-[(But-3-yn-1-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(But-3-yn-1-yl)amino]ethan-1-ol is an organic compound with the molecular formula C6H11NO. It features an amino group attached to a but-3-yn-1-yl chain and an ethanol moiety. This compound is of interest due to its unique structure, which combines an alkyne and an amino alcohol, making it a versatile building block in organic synthesis and chemical biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]ethan-1-ol typically involves the reaction of but-3-yn-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Ethylene oxide→this compound
The reaction is usually performed in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(But-3-yn-1-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of butyl or butenyl derivatives.
Substitution: Formation of halogenated ethanols or amines.
Applications De Recherche Scientifique
2-[(But-3-yn-1-yl)amino]ethan-1-ol is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]ethan-1-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modify biological targets and pathways, making it useful in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(But-3-yn-1-yl)amino]ethan-1-amine
- 2-[(But-3-yn-1-yl)amino]ethan-1-ol
- 2-[(But-3-yn-1-yl)amino]ethan-1-thiol
Uniqueness
This compound is unique due to its combination of an alkyne and an amino alcohol, which provides versatility in chemical reactions and applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
2-(but-3-ynylamino)ethanol |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-7-5-6-8/h1,7-8H,3-6H2 |
Clé InChI |
CPORETJUHRURHL-UHFFFAOYSA-N |
SMILES canonique |
C#CCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8761582.png)

![(1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B8761595.png)










